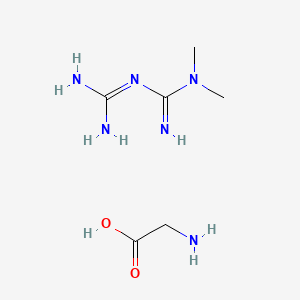Metformin glycinate
CAS No.: 121369-64-0
Cat. No.: VC3240157
Molecular Formula: C6H16N6O2
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121369-64-0 |
|---|---|
| Molecular Formula | C6H16N6O2 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 2-aminoacetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
| Standard InChI | InChI=1S/C4H11N5.C2H5NO2/c1-9(2)4(7)8-3(5)6;3-1-2(4)5/h1-2H3,(H5,5,6,7,8);1,3H2,(H,4,5) |
| Standard InChI Key | KOFRCHIVYXPUNL-UHFFFAOYSA-N |
| SMILES | CN(C)C(=N)N=C(N)N.C(C(=O)O)N |
| Canonical SMILES | CN(C)C(=N)N=C(N)N.C(C(=O)O)N |
Introduction
Pharmacokinetic Profile of Metformin Glycinate
The pharmacokinetic characteristics of metformin glycinate demonstrate several advantages over the traditional hydrochloride salt formulation. Studies have shown that metformin glycinate exhibits a maximum plasma concentration (Cmax) of 3,316±578 ng/mL, with a time to maximum concentration (Tmax) of 1.73±0.97 hours . Notably, metformin glycinate has demonstrated a half-life of approximately 2.6 hours and an area under the curve (AUC) of 17,241±3,411 ng/mL/h .
Comparative pharmacokinetic evaluations between equimolar doses of metformin hydrochloride (850 mg) and metformin glycinate (1,050.6 mg) in healthy volunteers have revealed that metformin glycinate demonstrates rapid absorption characteristics, with detectable plasma levels observed within 7.8 minutes after administration . This rapid absorption profile may contribute to more predictable pharmacodynamic effects and potentially improved clinical outcomes.
The extended half-life of metformin glycinate compared to the hydrochloride formulation represents a significant pharmacokinetic advantage that may translate to clinical benefits. A longer half-life potentially allows for less frequent dosing regimens, which could improve medication adherence in patients with type 2 diabetes mellitus who often require multiple medications for comprehensive disease management.
Patent documentation indicates that metformin glycinate exhibits superior bioavailability compared to conventional metformin formulations, which may allow for equivalent therapeutic effects at potentially lower doses . This characteristic could be particularly valuable in patients who experience dose-dependent adverse effects with standard metformin preparations.
Emerging Research Applications
Beyond its established role in type 2 diabetes management, metformin glycinate has shown promise in other therapeutic areas. Recent research has explored its potential antiviral properties, particularly against SARS-CoV-2, the causative agent of COVID-19.
In vitro studies have demonstrated that metformin glycinate effectively inhibits SARS-CoV-2 viral replication after 48 hours of exposure, with no cytotoxic effects observed at concentrations up to 100 μM . This finding has led to clinical investigations examining the potential utility of metformin glycinate in patients with COVID-19, particularly those with comorbid type 2 diabetes mellitus.
A clinical trial was conducted from July 2020 to March 2021 to evaluate the effects of metformin glycinate (620 mg administered orally twice daily for 14 days) compared to placebo in patients with severe acute respiratory syndrome due to SARS-CoV-2 infection and comorbid type 2 diabetes mellitus . This study assessed multiple endpoints, including viral load, use of supplementary oxygen, need for mechanical ventilation, hospitalization duration, normalization of body temperature, oxygen saturation, mortality, and changes in various biochemical parameters.
These emerging research directions highlight the potential versatility of metformin glycinate beyond its primary indication for glycemic control in type 2 diabetes mellitus. The investigation of potential antiviral properties aligns with increasing scientific interest in repurposing established medications for novel therapeutic applications, particularly in addressing emerging infectious diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume